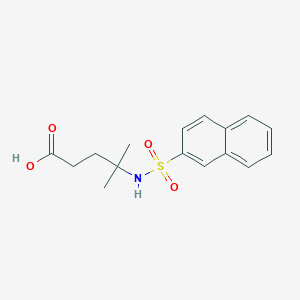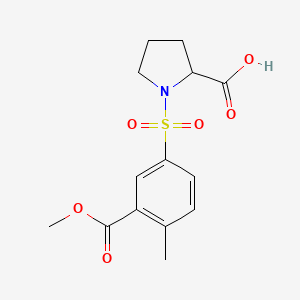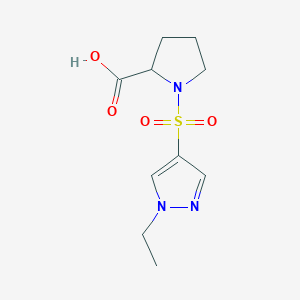
4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid is an organic compound with a complex structure that includes a naphthalene ring, a sulfonyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthalen-2-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid.
Amination: The naphthalen-2-ylsulfonyl chloride is then reacted with 4-methylpentanoic acid in the presence of a base to form the sulfonylamino derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride (LiAlH4) to convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfoxides or sulfides.
Scientific Research Applications
4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Methylpentanoic acid: A simpler analog without the naphthalene and sulfonyl groups.
Naphthalene-2-sulfonic acid: Contains the naphthalene and sulfonyl groups but lacks the pentanoic acid moiety.
4-Methyl-4-(phenylsulfonylamino)pentanoic acid: Similar structure but with a phenyl group instead of a naphthalene ring.
Uniqueness
4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the naphthalene ring and the sulfonyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-16(2,10-9-15(18)19)17-22(20,21)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11,17H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTXJPHYDVFVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,5-Dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6661428.png)
![2-[[4-[(2-Methyl-1,2,4-triazol-3-yl)methoxy]phenyl]sulfonylamino]acetic acid](/img/structure/B6661439.png)
![3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B6661442.png)
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6661451.png)
![3-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6661459.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6661474.png)


![1-[2-(Difluoromethoxy)phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B6661488.png)
![1-[3-Chloro-4-(difluoromethoxy)phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B6661496.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid](/img/structure/B6661512.png)
![2-[(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl-methylamino]propanoic acid](/img/structure/B6661518.png)
![2-[Methyl-[(3-methyl-1,2-oxazol-5-yl)methylsulfonyl]amino]propanoic acid](/img/structure/B6661531.png)
![(2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid](/img/structure/B6661535.png)
